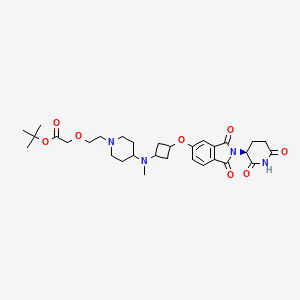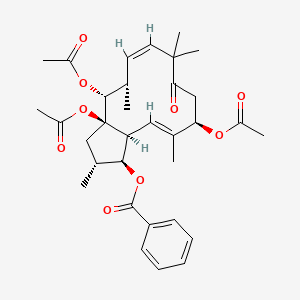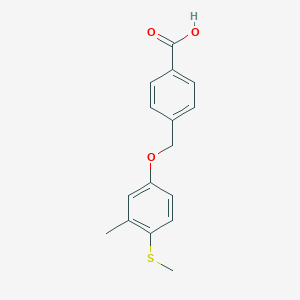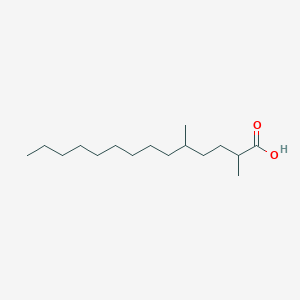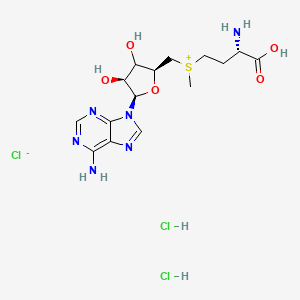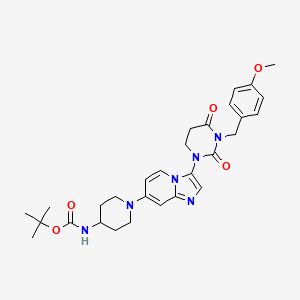
E3 Ligase Ligand-linker Conjugate 70
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 70 is a component of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a target protein ligand. The formation of a ternary complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 70 involves multiple steps, including the preparation of the E3 ligase ligand, the target protein ligand, and the linker. The ligands are typically synthesized through organic reactions such as amide bond formation, esterification, and click chemistry. The linker is then attached to the ligands using coupling reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 70 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the this compound. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce new derivatives with altered biological activity .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 70 has a wide range of scientific research applications:
Chemistry: Used in the development of novel PROTACs for targeted protein degradation.
Biology: Employed in studying protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases such as cancer, neurodegenerative disorders, and viral infections.
Industry: Utilized in the production of therapeutic agents and as a tool for drug discovery
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 70 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The process involves the recruitment of the E3 ligase, ubiquitin activation by E1 enzymes, and conjugation by E2 enzymes .
Comparison with Similar Compounds
Similar Compounds
Cereblon (CRBN) Ligands: Used in PROTACs for targeting different proteins.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in targeted protein degradation.
MDM2 Ligands: Employed in PROTACs for degrading oncogenic proteins
Uniqueness
E3 Ligase Ligand-linker Conjugate 70 is unique due to its specific ligand-linker combination, which allows for precise targeting and degradation of particular proteins. This specificity enhances its potential as a therapeutic agent and research tool .
Properties
Molecular Formula |
C29H36N6O5 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[3-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]imidazo[1,2-a]pyridin-7-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C29H36N6O5/c1-29(2,3)40-27(37)31-21-9-13-32(14-10-21)22-11-15-33-24(17-22)30-18-25(33)34-16-12-26(36)35(28(34)38)19-20-5-7-23(39-4)8-6-20/h5-8,11,15,17-18,21H,9-10,12-14,16,19H2,1-4H3,(H,31,37) |
InChI Key |
QIHHGWPLCPZQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=NC=C(N3C=C2)N4CCC(=O)N(C4=O)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
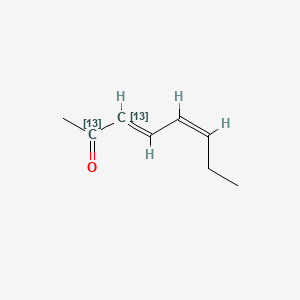
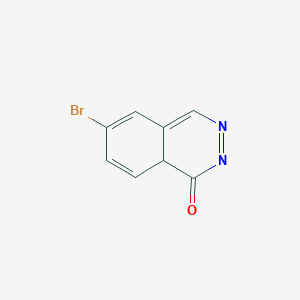
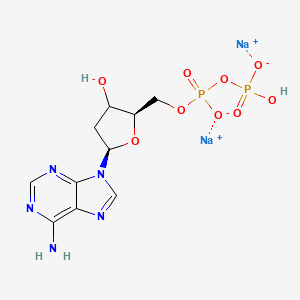
![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
